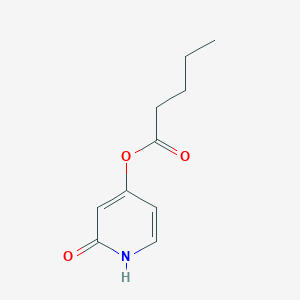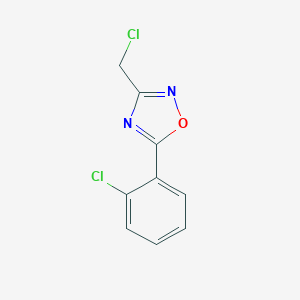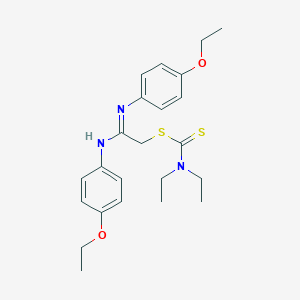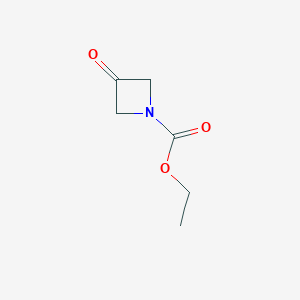
2-Oxo-1,2-dihydropyridin-4-yl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,2-dihydropyridin-4-yl pentanoate is a chemical compound that has been a subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the family of dihydropyridines, which are organic compounds that possess a pyridine ring and a dihydropyridine moiety.
Wirkmechanismus
The mechanism of action of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is not fully understood. However, it has been proposed that this compound acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This leads to a decrease in the contractility of smooth muscle cells, which results in a reduction in blood pressure.
Biochemical and physiological effects:
Studies have shown that 2-Oxo-1,2-dihydropyridin-4-yl pentanoate has several biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive rats, which suggests its potential as an antihypertensive agent. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in lab experiments is its availability and relatively low cost. In addition, this compound has been shown to exhibit promising biological activities, which makes it a valuable tool for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. One of the potential applications of this compound is in the treatment of cardiovascular diseases, such as hypertension and heart failure. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetic and pharmacodynamic properties of this compound. In addition, the potential of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate as a scaffold for the design and synthesis of novel compounds with improved biological activities should be explored.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,2-dihydropyridin-4-yl pentanoate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antihypertensive, antioxidant, and anti-inflammatory activities. In addition, this compound has been found to have potential as a calcium channel blocker, which makes it a promising candidate for the treatment of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
103815-24-3 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(2-oxo-1H-pyridin-4-yl) pentanoate |
InChI |
InChI=1S/C10H13NO3/c1-2-3-4-10(13)14-8-5-6-11-9(12)7-8/h5-7H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
TUDXNWIUMDHRCR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC(=O)NC=C1 |
Kanonische SMILES |
CCCCC(=O)OC1=CC(=O)NC=C1 |
Synonyme |
Pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)






![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)



